molecular formula C10H14BrFN2 B3059861 4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine CAS No. 1373232-74-6

4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine

Cat. No.: B3059861
CAS No.: 1373232-74-6
M. Wt: 261.13
InChI Key: BOVCPQMISNTGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C10H14BrFN2 and a molecular weight of 261.13 g/mol. This compound is characterized by the presence of bromine, fluorine, and butyl groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. The process begins with the formation of a strongly electrophilic bromine cation, which then forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate undergoes further reactions to introduce the butyl and fluorine groups under specific conditions. Industrial production methods may involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions may vary.

    Substitution Reactions: Common reagents for substitution reactions include halogens and other electrophiles, leading to the formation of various substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-N-butyl-5-fluorobenzene-1,2-diamine serves as an intermediate in the synthesis of pharmaceutical compounds, particularly atypical antipsychotic agents. Its structural characteristics allow it to participate in various organic reactions, making it a valuable building block in drug discovery and development.

Biological Research

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Anticancer Effects : Preliminary investigations indicate that it may induce apoptosis in cancer cell lines, warranting further exploration for therapeutic applications.

Antimicrobial Activity Study

  • Objective : Evaluate antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
  • Method : Disk diffusion method used to assess inhibition zones.
  • Results : Significant inhibition observed against Staphylococcus aureus and Escherichia coli, indicating potential for antibacterial applications.

Anticancer Study

  • Objective : Assess cytotoxic effects on human cancer cell lines.
  • Method : MTT assay to determine cell viability post-treatment.
  • Results : Dose-dependent decrease in viability noted in HeLa and MCF7 cancer cells, suggesting further development as an anticancer drug.

Mechanism of Action

The mechanism of action of 4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine involves its interaction with molecular targets and pathways within a chemical or biological system. The compound’s effects are mediated through electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions to exert its effects.

Comparison with Similar Compounds

4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine can be compared with other similar compounds, such as:

    4-fluoro-1,2-benzenediamine: This compound is an important intermediate in the synthesis of antitumor drugs and other biologically active molecules.

    1-bromo-4-tert-butylbenzene: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity.

Biological Activity

4-Bromo-1-N-butyl-5-fluorobenzene-1,2-diamine (CAS No. 1373232-74-6) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a fluorine atom attached to a benzene ring, along with a butyl group and an amine functionality. Its chemical structure can be represented as follows:

C10H14BrFN2\text{C}_{10}\text{H}_{14}\text{Br}\text{F}\text{N}_2

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and fluorine) can enhance the compound's binding affinity and stability, potentially leading to increased potency in biological systems.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can act as a modulator of certain receptors, influencing signaling pathways critical for cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Preliminary investigations suggest potential anticancer properties. For instance, related compounds have been reported to exhibit cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds often fall within the low micromolar range, indicating promising efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell LineIC50 (µM)
N1-benzyl-5-fluorobenzene-1,2-diamineAnticancerHCT-1162.3
N1-benzyl-5-fluorobenzene-1,2-diamineAnticancerMCF-73.0
4-bromo-anilineAntimicrobialE. coli15

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Properties

IUPAC Name

4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrFN2/c1-2-3-4-14-10-6-8(12)7(11)5-9(10)13/h5-6,14H,2-4,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVCPQMISNTGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=C(C=C1N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201246384
Record name 1,2-Benzenediamine, 4-bromo-N1-butyl-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-74-6
Record name 1,2-Benzenediamine, 4-bromo-N1-butyl-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediamine, 4-bromo-N1-butyl-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine
Reactant of Route 3
Reactant of Route 3
4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine
Reactant of Route 4
Reactant of Route 4
4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine
Reactant of Route 5
Reactant of Route 5
4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine
Reactant of Route 6
Reactant of Route 6
4-bromo-1-N-butyl-5-fluorobenzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.